SMIFH2

Description

BenchChem offers high-quality SMIFH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SMIFH2 including the price, delivery time, and more detailed information at info@benchchem.com.

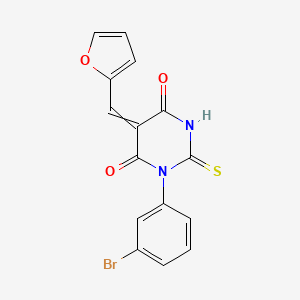

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFJHEQDISFYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Powerful Tool for Cytoskeletal Research

An In-Depth Technical Guide to the Mechanism of Action of SMIFH2

Small Molecule Inhibitor of Formin Homology 2 (SMIFH2) is a cell-permeable compound that has become a widely utilized tool in cell biology to investigate the roles of formin proteins in cytoskeletal dynamics.[1] Identified through a chemical screen, SMIFH2 was initially characterized as a specific inhibitor of formin-mediated actin polymerization.[2] Formins are a family of proteins that play a crucial role in the nucleation and elongation of unbranched actin filaments, which are fundamental to a myriad of cellular processes including cell migration, cytokinesis, and the formation of cellular protrusions like filopodia.[3][4] This guide provides a comprehensive overview of the mechanism of action of SMIFH2, its cellular consequences, practical considerations for its use in research, and a critical discussion of its known off-target effects.

Core Mechanism of Action: Targeting the Formin FH2 Domain

The primary mechanism of action of SMIFH2 is the inhibition of the formin homology 2 (FH2) domain.[5] The FH2 domain is the catalytic core of formin proteins, responsible for both nucleating new actin filaments and processively elongating them at their barbed ends.[4] SMIFH2 directly interferes with these functions, preventing formin-driven actin assembly without affecting the polymerization of pure actin.[6]

Specifically, SMIFH2 has been shown to:

-

Prevent Actin Nucleation: By binding to the FH2 domain, SMIFH2 inhibits the initial formation of actin dimers or trimers, a critical rate-limiting step in filament formation.[3]

-

Inhibit Processive Elongation: SMIFH2 disrupts the ability of the FH2 domain to remain associated with the growing barbed end of the actin filament, thereby halting the addition of new actin monomers.[4][7]

-

Decrease Formin's Affinity for the Barbed End: The binding of SMIFH2 to the FH2 domain reduces its affinity for the actin filament's barbed end, leading to the dissociation of the formin.[7]

This inhibitory action has been demonstrated across formins from various species, including yeast, worms, and mammals, highlighting its broad utility in studying conserved cellular processes.[8]

Caption: Mechanism of SMIFH2 Inhibition of Formin Activity.

Cellular Consequences of SMIFH2 Treatment

By inhibiting formin activity, SMIFH2 induces a range of observable effects on cellular structure and function. These consequences are directly linked to the disruption of formin-dependent actin networks.

-

Disruption of Actin Structures: Treatment with SMIFH2 leads to the disassembly of formin-dependent actin structures such as stress fibers and the contractile ring in cytokinesis.[7] In contrast, structures primarily nucleated by the Arp2/3 complex, like lamellipodia, are less affected at lower concentrations.[1]

-

Impaired Cell Migration: Formins are essential for the formation of filopodia and the regulation of actin dynamics at the leading edge of migrating cells.[3] Inhibition by SMIFH2 can therefore impair directional cell migration.

-

Defects in Cytokinesis: The contractile ring, which is crucial for cell division, is a formin-dependent structure. SMIFH2 treatment can lead to failures in cytokinesis, resulting in multinucleated cells.[9]

-

Effects on Microtubule Dynamics: Some formins are known to interact with and stabilize microtubules.[9] Consequently, SMIFH2 treatment can indirectly affect microtubule organization and dynamics in certain cellular contexts.[9]

Caption: Cellular Consequences of SMIFH2-Mediated Formin Inhibition.

Experimental Protocols and Considerations

When utilizing SMIFH2 in research, it is crucial to carefully consider experimental parameters to ensure reproducible and interpretable results.

Recommended Working Concentrations

The effective concentration of SMIFH2 can vary depending on the cell type and the specific biological question being addressed.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for a given experimental system.

| Concentration Range | Typical Application | Reference |

| 5 - 25 µM | General inhibition of formin activity in cultured cells | [8] |

| 30 - 50 µM | Used in some studies, but caution is advised due to increased risk of off-target effects | [8][9] |

| > 50 µM | High potential for significant off-target effects, including cytotoxicity | [1] |

Experimental Workflow: A Step-by-Step Guide

-

Reconstitution: SMIFH2 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[9] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

-

Cell Treatment: Cells should be treated with the desired concentration of SMIFH2 for the appropriate duration. Incubation times can range from less than an hour to over 24 hours, depending on the process being studied.[8]

-

Controls: Appropriate controls are essential for interpreting the effects of SMIFH2.

-

Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve SMIFH2.

-

Positive Control: If possible, use a known inhibitor of the process being studied to compare with the effects of SMIFH2.

-

Negative Control: In some cases, a structurally related but inactive molecule can be used to control for non-specific effects.

-

-

Analysis: The effects of SMIFH2 can be assessed using a variety of techniques, including:

-

Immunofluorescence Microscopy: To visualize changes in the actin cytoskeleton and other cellular structures.

-

Live-Cell Imaging: To observe dynamic processes such as cell migration and cytokinesis in real-time.

-

Biochemical Assays: To measure changes in protein levels or activity.

-

Scientific Integrity: Off-Target Effects and Limitations

While SMIFH2 is a valuable tool, it is crucial to be aware of its limitations and potential off-target effects to ensure the scientific integrity of research findings.

Inhibition of the Myosin Superfamily

A significant off-target effect of SMIFH2 is its ability to inhibit members of the myosin superfamily.[6][10] This includes non-muscle myosin II, which is a key motor protein involved in cell contractility, as well as other myosins such as myosin V, myosin VIIa, and myosin X.[6][11][12] The inhibition of myosin can lead to cellular effects that are independent of formin inhibition, such as reduced stress fiber contraction and altered retrograde flow.[8][13] This is a critical consideration, as many cellular processes involve a close interplay between actin polymerization and myosin-driven contractility.[2]

Other Reported Off-Target Effects

-

p53 Regulation: At higher concentrations, SMIFH2 has been reported to affect the levels and activity of the tumor suppressor protein p53.[14]

-

JAK-STAT Signaling: There is evidence to suggest that SMIFH2 can interfere with the JAK-STAT signaling pathway.[1]

-

Calcium Handling: In cardiomyocytes, SMIFH2 has been shown to have opposing effects on calcium transients in different species, suggesting it may interfere with calcium signaling pathways.[15]

Conclusion: A Potent Inhibitor Requiring Careful Application

SMIFH2 remains a potent and valuable chemical tool for the acute inhibition of formin-dependent processes. Its ability to rapidly and reversibly block formin activity provides a means to study the dynamic roles of the actin cytoskeleton in a wide range of cellular functions. However, the growing body of evidence for significant off-target effects, particularly the inhibition of myosins, necessitates a cautious and critical approach to its use. By understanding its core mechanism of action, being mindful of its limitations, and employing rigorous experimental design with appropriate controls, researchers can continue to leverage SMIFH2 to gain valuable insights into the complex world of cytoskeletal regulation.

References

-

Rizvi, S. A., et al. (2009). Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly. National Institutes of Health. [Link]

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily. The Weizmann Institute of Science - Ex Libris. [Link]

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily. Semantic Scholar. [Link]

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily. PubMed Central. [Link]

-

Smertenko, A., et al. (2020). Analysis of formin functions during cytokinesis using specific inhibitor SMIFH2. Plant Physiology, Oxford Academic. [Link]

-

Szentandrassy, N., et al. (2021). Differential effects of the formin inhibitor SMIFH2 on contractility and Ca2+ handling in frog and mouse cardiomyocytes. PubMed. [Link]

-

Giganti, A. (2023). Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology. MDPI. [Link]

-

Nishimura, Y., et al. (2020). The Formin Inhibitor, SMIFH2, Inhibits Members of the Myosin Superfamily. bioRxiv. [Link]

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily. PubMed, National Institutes of Health. [Link]

-

Nishimura, Y., et al. (2021). The Formin Inhibitor, SMIFH2, Inhibits Members of the Myosin Superfamily. ResearchGate. [Link]

-

Off-target effects of the formin inhibitor SMIFH2. Company of Biologists Journals. [Link]

-

What is the role of formin in actin polymerization?. Mechanobiology Institute, National University of Singapore. [Link]

-

Courtemanche, N. (2018). Mechanisms of formin-mediated actin assembly and dynamics. National Institutes of Health. [Link]

-

Actin Nucleation by Formin Protein. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Formin Inhibitor, SMIFH2, Inhibits Members of the Myosin Superfamily | bioRxiv [biorxiv.org]

- 3. What is the role of formin in actin polymerization? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 4. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formin FH2 Domain Inhibitor, SMIFH2 [sigmaaldrich.com]

- 6. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]

- 7. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.biologists.com [journals.biologists.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Differential effects of the formin inhibitor SMIFH2 on contractility and Ca2+ handling in frog and mouse cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: SMIFH2 – Discovery, Utility, and Critical Re-evaluation

Executive Summary

For over a decade, SMIFH2 (Small Molecule Inhibitor of Formin Homology 2) has served as the primary chemical tool for interrogating formin-mediated actin assembly.[1][2][3] Discovered in 2009, it provided the first alternative to genetic knockdown for studying the diverse formin family (mDia, FMNL, DAAM, etc.).

However, recent rigorous characterization (2021) has unveiled significant off-target activity against the myosin superfamily , challenging the interpretation of thousands of cell migration studies. This guide details the discovery and mechanism of SMIFH2, consolidates its potency data, and—crucially—provides a modernized framework for its use in an era where "pan-formin inhibition" must be distinguished from myosin blockade.

The Discovery Landscape

Before 2009, researchers relied on the general actin toxin Latrunculin A (which sequesters G-actin) or Cytochalasin D (which caps barbed ends). Neither could distinguish between Arp2/3-branched networks and formin-nucleated linear cables.

The Screen (Rizvi et al., 2009): Researchers screened a library of ~10,000 small molecules for the ability to inhibit actin assembly driven by the FH2 domain of mouse mDia1.

-

The Hit: A 2-thio-uracil derivative, chemically identified as 1-(3-bromophenyl)-5-(furan-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

-

The "Pan" Nature: Unlike specific kinase inhibitors, SMIFH2 was found to inhibit formins across evolutionary kingdoms (Yeast, Worm, Mouse), likely targeting the highly conserved structural core of the FH2 domain.

Mechanism of Action

Formins function as leaky caps. The FH2 domain forms a donut-shaped dimer around the barbed end of an actin filament. It "stair-steps" processively, allowing subunit insertion while preventing capping proteins from terminating growth.

SMIFH2 Interference: SMIFH2 does not bind actin monomers (unlike Latrunculin).[4] Instead, it binds the FH2 domain directly.

-

Nucleation Block: It prevents the initial stabilization of actin dimers/trimers by the FH2 domain.

-

Elongation Block: It disrupts the processive "stair-stepping" of the FH2 dimer at the barbed end.

-

Affinity Reduction: It lowers the affinity of the formin dimer for the filament end, effectively displacing the formin.

Diagram 1: Mechanism of Action (Formin vs. SMIFH2)

Caption: SMIFH2 binds the conserved FH2 domain, preventing both the nucleation of new filaments and the elongation of existing cables.[1][3][4][5][6][7][8][9]

Characterization & Selectivity Profile

SMIFH2 is unique because it is not isoform-specific. It hits the conserved structural fold of the FH2 domain. Below is a consolidated table of IC50 values derived from in vitro pyrene-actin assembly assays.

Table 1: SMIFH2 Potency Across Species[8]

| Target Formin | Species | IC50 (Nucleation) | Biological Role |

| mDia1 (DIAPH1) | M. musculus | ~15 µM | Stress fibers, filopodia |

| mDia2 (DIAPH3) | M. musculus | ~15 µM | Cytokinesis, filopodia |

| Cdc12 | S. pombe | 5–15 µM | Contractile ring assembly |

| Bni1 | S. cerevisiae | 5–15 µM | Actin cables (polarized growth) |

| CYK-1 | C. elegans | 5–15 µM | Cytokinesis |

Note on Solubility: SMIFH2 is hydrophobic. It must be dissolved in DMSO. Precipitation can occur in aqueous buffers >50 µM, which can cause false positives in scattering assays.

Critical Re-evaluation: The Myosin Crisis

In 2021, a pivotal study by Nishimura et al. shattered the assumption that SMIFH2 is formin-specific.[3] They observed that SMIFH2 arrested retrograde flow in cells—a phenotype usually associated with myosin inhibition, not formin inhibition.

The Off-Target Profile:

-

Myosin II: SMIFH2 inhibits the ATPase activity of Non-muscle Myosin IIA and IIB.

-

Unconventional Myosins: It inhibits Myosin 10, Myosin 5, and Myosin 7a.[4][7][8]

-

Potency Overlap: In some cases (e.g., Myosin 10), SMIFH2 is more potent against the myosin than the formin.[3]

Implication: If you treat a cell with SMIFH2 and observe a halt in cell migration or blebbing, you cannot conclude this is due to formin inhibition alone. It is likely a composite effect of formin blockade AND myosin motor paralysis.

Diagram 2: The Off-Target Landscape

Caption: SMIFH2 inhibits both formins and myosins. Myosin inhibition directly affects traction force and can confound filopodia interpretation.

Experimental Protocol: Pyrene-Actin Assembly Assay

To validate SMIFH2 activity or screen for formin phenotypes, the pyrene-actin assay is the gold standard. This assay relies on the increase in fluorescence of pyrene-labeled actin (at Cys374) upon polymerization.

Self-Validating Controls:

-

Negative Control: Actin + Profilin (No Formin). Baseline polymerization.

-

Positive Control: Actin + Profilin + Formin (No Drug). Maximum rate.

-

Specificity Control: Actin + Profilin + Formin + Latrunculin B . Should show zero polymerization (validates that fluorescence is actin-dependent).

Step-by-Step Methodology

Reagents:

-

Rabbit Muscle Actin (10% Pyrene-labeled).

-

Recombinant FH2 domain (e.g., mDia1-FH2).

-

SMIFH2 (dissolved in DMSO, stock 10-50 mM).

-

10x KMEI Buffer (500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).

Workflow:

-

G-Actin Preparation:

-

Dilute G-actin to 4 µM in G-buffer (2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).

-

Incubate on ice for 1 hour to depolymerize oligomers.

-

Centrifuge at 100,000 x g for 30 mins to remove aggregates (Critical step for reproducibility).

-

-

Inhibitor Pre-incubation:

-

Mix FH2 domain (final conc. 50-100 nM) with SMIFH2 (titrate 0, 5, 10, 25, 50 µM).

-

Incubate for 5 minutes at room temperature. Note: SMIFH2 acts rapidly; long pre-incubation is not required.

-

-

Initiation:

-

Mix G-actin with the Formin/SMIFH2 complex.

-

Immediately add 10x KMEI buffer to 1x final concentration to initiate polymerization.

-

-

Data Acquisition:

-

Read in a fluorometer (Ex: 365 nm, Em: 407 nm).

-

Acquire points every 10 seconds for 20 minutes.

-

Diagram 3: Experimental Workflow

Caption: Critical workflow for Pyrene-Actin assay. Clarification (Step 1) is essential to prevent false nucleation signals.

Best Practices & Strategic Recommendations

Given the off-target effects, SMIFH2 should no longer be used as a "stand-alone" proof of formin involvement.

-

Dose Titration: Do not exceed 25-30 µM . Above this, myosin inhibition becomes dominant, and non-specific toxicity increases.

-

The "Blebbistatin Check": If you observe a phenotype with SMIFH2 (e.g., arrested migration), test Blebbistatin (Myosin II inhibitor) separately. If Blebbistatin mimics the SMIFH2 effect, your result is likely myosin-driven, not formin-driven.

-

Genetic Validation: Always pair SMIFH2 data with siRNA/CRISPR knockdown of the specific formin (e.g., mDia1 or FMNL2). SMIFH2 is a screening tool; genetics is the validation.

-

Rescue Experiments: Attempt to rescue the SMIFH2 phenotype by overexpressing a constitutively active formin mutant (DAD-domain deleted), though this is difficult as SMIFH2 will inhibit the exogenous protein as well.

References

-

Rizvi, S. A., et al. (2009). Identification and characterization of a small molecule inhibitor of formin-mediated actin assembly.[2][4] Chemistry & Biology, 16(11), 1158-1168.[5] [Link][5]

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily.[3][8] Journal of Cell Science, 134(7), jcs253708. [Link][7]

-

Goode, B. L., & Eck, M. J. (2007). Mechanism and function of formins in the control of actin assembly. Annual Review of Biochemistry, 76, 593-627. [Link]

-

Kovar, D. R. (2006). Molecular details of formin-mediated actin assembly. Current Opinion in Cell Biology, 18(1), 11-17. [Link]

Sources

- 1. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formin Inhibitor, SMIFH2, Inhibits Members of the Myosin Superfamily | bioRxiv [biorxiv.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: SMIFH2 – Mechanism, Utility, and Critical Off-Target Analysis

Topic: Biochemical and Cellular Effects of SMIFH2 Treatment Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary: The Dual Nature of SMIFH2

SMIFH2 (Small Molecule Inhibitor of Formin Homology 2) has served as the standard-bearer for pharmacological inhibition of formin-mediated actin assembly for over a decade. Originally characterized as a pan-formin inhibitor targeting the FH2 domain, it is widely utilized to arrest actin nucleation and elongation in processes ranging from cytokinesis to filopodia formation.[1][2]

However, a critical paradigm shift has occurred. Recent high-fidelity biochemical profiling (notably Nishimura et al., 2021) has revealed that SMIFH2 is a promiscuous inhibitor that significantly impairs myosin superfamily motor activity—often with potency equaling or exceeding its effect on formins.

This guide serves two purposes:

-

To detail the biochemical mechanisms and cellular phenotypes associated with SMIFH2.

-

To provide a rigorous experimental framework (The "Validation Workflow") that allows researchers to distinguish true formin-dependent effects from myosin-driven artifacts.

Biochemical Mechanism of Action

The Intended Target: Formin Homology 2 (FH2) Domain

Formins (e.g., mDia1, mDia2, FMNL1) drive the assembly of unbranched actin filaments. The FH2 domain forms a donut-shaped dimer that encircles the barbed end of an actin filament.

-

Mechanism: SMIFH2 binds to the FH2 domain, likely interfering with the "stair-stepping" mechanism required for processive elongation.

-

Result: It halts the insertion of actin monomers (profilin-actin complexes) at the barbed end, effectively capping the filament and preventing nucleation.

The Off-Target Mechanism: Myosin ATPase Inhibition

SMIFH2 possesses a chemical structure that, while targeting FH2, also interacts with the ATPase cleft of myosin motors.

-

Mechanism: It inhibits the actin-activated ATPase activity of myosins, preventing the power stroke required for contractility and intracellular transport.

-

Implication: Phenotypes previously attributed solely to formin inhibition (e.g., stress fiber dissolution, cytokinetic ring failure) may actually stem from myosin inhibition.

Quantitative Pharmacology: IC50 Comparison

The following table highlights the dangerous overlap in potency between formins and myosins. Note that Drosophila Myosin 5 is inhibited more potently than the intended formin targets.[1][3][4][5]

| Target Class | Specific Protein | Species | IC50 (µM) | Effect |

| Formin | mDia1 / mDia2 | Mouse | ~15 | Inhibition of Actin Nucleation |

| Formin | Bni1 / Cdc12 | Yeast | 5 - 15 | Inhibition of Elongation |

| Myosin | Myosin 5 | Drosophila | ~2.0 | Inhibition of ATPase Activity |

| Myosin | Myosin 10 | Bovine | ~15 | Inhibition of ATPase Activity |

| Myosin | Myosin 2 (Skeletal) | Rabbit | ~30 - 50 | Inhibition of ATPase Activity |

| Myosin | NMIIA (Non-muscle) | Human | ~50* | Inhibition of ATPase Activity |

*Note: While in vitro IC50 for NMIIA is high, cellular effects on traction forces are observed at 30 µM, likely due to cumulative network disruption.

Cellular Impacts and Phenotypes[2][6][7]

Cytoskeletal Architecture

-

Stress Fibers: Treatment (10–30 µM) leads to the rapid loss of dorsal stress fibers and transverse arcs. Caveat: This phenocopies Blebbistatin treatment, suggesting myosin II inhibition is a major contributor here.[2]

-

Filopodia: SMIFH2 causes the retraction of filopodia. While formins (mDia2) elongate filopodia, Myosin 10 is crucial for transporting cargo to the tip. Since SMIFH2 inhibits Myosin 10 (IC50 ~15 µM), filopodial loss is a compound effect of halted polymerization and halted transport.

Cell Division (Cytokinesis)[8]

-

Phenotype: Failure of the contractile ring, leading to binucleated cells.

-

Mechanism: Formins nucleate the actin ring, but Myosin II provides the constriction force. SMIFH2 compromises both components, making it a highly potent (but non-specific) cytokinesis blocker.

Cell Migration[6]

-

Phenotype: Reduced migration velocity and loss of directionality.

-

Toxicity: Long-term exposure (>24h) at concentrations >25 µM is frequently cytotoxic, causing cell rounding and detachment (anoikis-like or necrotic death).

Visualizing the Mechanism

The following diagram illustrates the dual-pathway inhibition of SMIFH2, highlighting where phenotypic confusion arises.

Caption: Dual-target mechanism of SMIFH2 showing how both formin and myosin inhibition converge to produce identical cellular phenotypes.

Experimental Protocols & Best Practices

Preparation and Storage[9]

-

Solvent: Dimethyl sulfoxide (DMSO). Solubility is high (up to 100 mM).

-

Stock Concentration: Prepare a 20 mM or 50 mM stock to keep DMSO volume <0.1% in final culture.

-

Storage:

-

-80°C: Stable for 6 months.[6]

-

-20°C: Stable for 1 month.

-

Note: Avoid repeated freeze-thaw cycles. Aliquot immediately upon first dilution.

-

Live-Cell Treatment Protocol

-

Seed Cells: Plate cells on high-optical-quality glass (e.g., MatTek dishes) 24 hours prior.

-

Baseline Imaging: Image cells for 10 minutes before addition to establish baseline cytoskeletal dynamics.

-

Treatment:

-

Concentration: 10–25 µM is the optimal window. (Below 10 µM may be ineffective; above 30 µM increases toxicity and off-target myosin inhibition).

-

Method: Do not pipet directly onto cells. Remove 50% of media, mix SMIFH2 into this volume, and gently return to the dish to ensure rapid, even dispersion.

-

-

Observation:

-

Immediate (0–30 min): Watch for loss of traction forces and stress fiber relaxation (Myosin effects).

-

Intermediate (30–120 min): Watch for filopodia retraction and lamellipodia collapse (Formin effects).

-

The "Validation Workflow" (Mandatory Control System)

Because SMIFH2 is not perfectly specific, you cannot conclude formin dependence based on SMIFH2 alone. You must follow this logic gate:

Caption: Decision tree for validating SMIFH2 data. Genetic confirmation is required to rule out myosin off-target effects.

References

-

Rizvi, S. A., et al. (2009).[1] "Identification and characterization of a small molecule inhibitor of formin-mediated actin assembly."[1][3][4][7][8] Chemistry & Biology.

-

Nishimura, Y., et al. (2021).[4][9] "The formin inhibitor SMIFH2 inhibits members of the myosin superfamily."[1][2][3][5] Journal of Cell Science.[3][4]

-

Isogai, T., et al. (2015).[10] "Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes." PLOS ONE.

-

Kovar, D. R. (2006).[11] "Molecular details of formin-mediated actin assembly." Current Opinion in Cell Biology.

-

Alieva, N. O., et al. (2019).[1] "Myosin IIA and formin dependent mechanosensitivity of filopodia adhesion." Nature Communications.

Sources

- 1. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vitro Use of the Formin Inhibitor SMIFH2

Abstract

This document provides a comprehensive guide for the in vitro application of SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 Domains), a widely used cell-permeable inhibitor of formin-mediated actin nucleation and polymerization. We delve into the mechanistic underpinnings of formin activity, the inhibitory action of SMIFH2, and provide detailed, field-tested protocols for its use in cell culture. Crucially, this guide emphasizes the importance of robust experimental design, including critical validation steps and controls to address the compound's known off-target effects. The protocols and insights herein are designed for researchers in cell biology, cancer biology, and drug development to confidently and rigorously investigate the roles of formins in cellular processes.

Scientific Foundation: Understanding Formins and SMIFH2

The Role of Formins in Actin Dynamics

Formins are a conserved family of proteins that act as key regulators of the actin cytoskeleton.[1] They are directly involved in the nucleation of new, unbranched actin filaments and also participate in filament elongation. This activity is primarily mediated by the highly conserved Formin Homology 2 (FH2) domain, which forms a dimer that protects the barbed (plus) end of the actin filament while processively adding new actin monomers.[2] Through their control of actin dynamics, formins govern essential cellular processes including cell migration, cytokinesis, morphogenesis, and the formation of structures like filopodia and stress fibers.[2][3]

Mechanism of Action of SMIFH2

SMIFH2 was identified as a specific inhibitor that targets the FH2 domain of formins.[4] By binding to the FH2 domain, SMIFH2 prevents it from nucleating new actin filaments and processively elongating existing ones.[3][5] It is considered a broad-spectrum or pan-formin inhibitor, demonstrating activity against formins from various species, including mammals and plants.[6] Its cell permeability makes it a valuable pharmacological tool for acutely perturbing formin function in live-cell experiments.

Figure 1: Mechanism of SMIFH2 Action. SMIFH2 binds to the formin FH2 domain, preventing the processive elongation of actin filaments.

Critical Consideration: Off-Target Effects and Experimental Design

-

Myosin Superfamily Inhibition : Recent studies have demonstrated that SMIFH2 inhibits several non-muscle myosins, including myosin II, V, VIIa, and X, with IC50 values that are comparable to or even lower than those for some formins.[1][3][7] This is a critical confounder for studies on cell contractility, migration, and traction force generation, where both formins and myosins play integral roles.[1][2]

-

p53 Regulation : In some cell lines, SMIFH2 has been shown to reduce the expression and activity of the tumor suppressor protein p53 in a post-transcriptional manner.[8][9] This can influence a wide range of cellular processes, including cell cycle and apoptosis, independently of formin inhibition.

-

General Cytotoxicity : At higher concentrations and with prolonged exposure, SMIFH2 can induce cytotoxicity.[9] It is imperative to distinguish phenotypes caused by specific formin inhibition from those caused by general cell stress or death.

Self-Validating Experimental Strategy: To generate trustworthy data, every SMIFH2 experiment should be designed as a self-validating system:

-

Dose-Response and Time-Course : Always perform a dose-response curve (e.g., 1-50 µM) and a time-course experiment (e.g., 1-24 hours) for your specific cell line and assay to identify the minimal effective concentration and optimal treatment duration.

-

Mandatory Controls :

-

Vehicle Control : A DMSO-only control at the highest equivalent concentration used for SMIFH2 is essential to control for solvent effects.

-

Cytotoxicity Control : Run a parallel cytotoxicity assay (e.g., Trypan Blue exclusion, MTT assay, or Annexin V staining) to ensure the observed phenotype is not a result of cell death.

-

-

Orthogonal Validation : Whenever possible, validate key findings using a non-pharmacological method. For example, use siRNA or shRNA to knock down a specific formin isoform suspected to be involved. If the genetic knockdown phenocopies the SMIFH2 treatment, it provides strong evidence that the effect is indeed formin-dependent.

Core Protocols

Reagent Preparation: SMIFH2 Stock Solution

Causality: A concentrated stock solution in an appropriate solvent is necessary to minimize the final concentration of the solvent in the cell culture medium, which can have independent biological effects. DMSO is the standard solvent for SMIFH2. Proper storage is critical to prevent degradation and ensure reproducibility.

Materials:

-

SMIFH2 powder (CAS 340316-62-3)

-

Anhydrous, sterile Dimethyl sulfoxide (DMSO)

-

Sterile, low-retention microcentrifuge tubes

Procedure:

-

Pre-warming : Before opening, allow the vial of SMIFH2 powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.

-

Resuspension : Prepare a 10-40 mM stock solution. For example, to make a 20 mM stock, add 1.32 mL of anhydrous DMSO to 10 mg of SMIFH2 (MW: 377.21 g/mol ).

-

Solubilization : Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Aliquoting : Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile, low-retention microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[8]

-

Storage :

General Protocol for In Vitro Cell Treatment

This protocol provides a general framework. The final concentration and incubation time must be empirically determined for each cell line and experimental endpoint.

Procedure:

-

Cell Seeding : Plate cells at a density appropriate for your specific assay, ensuring they are in the logarithmic growth phase and have formed a healthy monolayer or reached the desired confluency at the time of treatment.

-

Preparation of Working Solution : Thaw a single aliquot of the SMIFH2 stock solution immediately before use. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to achieve a 25 µM final concentration from a 20 mM stock, perform a 1:800 dilution (e.g., add 2.5 µL of stock to 2 mL of medium). Mix gently by inversion.

-

Vehicle Control Preparation : Prepare a vehicle control medium containing the same final concentration of DMSO as the SMIFH2-treated sample. For the example above, this would be 0.125% DMSO.

-

Treatment : Remove the old medium from the cells and replace it with the SMIFH2-containing medium or the vehicle control medium.

-

Incubation : Incubate the cells for the predetermined duration (e.g., 1 to 24 hours) under standard culture conditions (37°C, 5% CO₂).

-

Downstream Analysis : Following incubation, proceed immediately with the desired downstream assay (e.g., cell lysis for Western blot, fixation for immunofluorescence, or live-cell imaging).

Application-Specific Protocols & Data

Recommended Starting Concentrations

The optimal concentration of SMIFH2 is highly cell-type and context-dependent. The table below provides empirically determined concentrations from the literature to serve as a starting point for optimization.

| Cell Line(s) | Concentration | Duration | Observed Effect | Reference(s) |

| Fibroblasts (REF52, HFFs) | 5 - 100 µM | <1 hr to >24 hrs | Inhibition of traction forces, retrograde flow | [1][2] |

| U2OS, 293T, MDA-MB-231 | 25 µM | 5 hrs | Cytoskeletal remodeling, downregulation of mDia2 & p53 | [8][10] |

| A375 | 25 µM | 2.5 hrs | Downregulation of mDia2 & p53 | [8] |

| Tobacco BY-2 (Plant Cells) | 2.5 - 5 µM | 3 hrs | Perturbed actin at cell plate, delayed cell cycle | [5] |

Protocol: Wound Healing (Scratch) Assay

This assay measures collective cell migration, a process often dependent on formin-driven actin dynamics at the leading edge.

Procedure:

-

Seed Cells : Seed cells in a 12- or 24-well plate and grow to 95-100% confluency.[11][12] The formation of a complete monolayer is critical for reproducible results.

-

Create Wound : Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[12] Create a second scratch perpendicular to the first to create intersections, which can be used as landmarks.

-

Wash : Gently wash the wells twice with pre-warmed PBS or serum-free medium to remove dislodged cells and debris.[12][13]

-

Treat : Replace the wash buffer with medium containing the desired concentration of SMIFH2 or a vehicle control. It is often recommended to use low-serum or serum-free medium to ensure the observed gap closure is due to migration and not proliferation.

-

Image (Time 0) : Immediately acquire images of the scratch at predefined locations using a phase-contrast microscope at 4x or 10x magnification.

-

Incubate & Image : Incubate the plate and acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[12]

-

Analyze : Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the rate of wound closure (% Area Closure) for both treated and control samples.

Protocol: Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for direct visualization of changes in actin structures like stress fibers following formin inhibition.

Procedure:

-

Seed & Treat : Seed cells on sterile glass coverslips in a multi-well plate. Allow them to adhere and grow to ~70% confluency. Treat with SMIFH2 or vehicle control for the desired time.

-

Fixation : Gently wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization : Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking : Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Staining F-Actin : Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.[10]

-

Staining Nuclei : Wash three times with PBS. Counterstain with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes to visualize nuclei.[10]

-

Mounting : Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging : Visualize the cells using a fluorescence or confocal microscope. Compare the organization, intensity, and structure of actin filaments in SMIFH2-treated cells versus vehicle controls.

Sources

- 1. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Alterations to the broad-spectrum formin inhibitor SMIFH2 modulate potency but not specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SMIFH2 has effects on Formins and p53 that perturb the cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.virginia.edu [med.virginia.edu]

- 13. Wound healing assay | Abcam [abcam.com]

protocol for using SMIFH2 in immunofluorescence staining

Application Notes & Protocols

Topic: Protocol for Visualizing Actin Cytoskeletal Dynamics Using the Formin Inhibitor SMIFH2 in Immunofluorescence Staining

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling Actin Dynamics with SMIFH2

The actin cytoskeleton is a highly dynamic network fundamental to numerous cellular processes, including cell migration, division, and morphogenesis. Formins are a key family of proteins that orchestrate the nucleation and processive elongation of unbranched actin filaments, making them critical regulators of cellular architecture.[1] Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) was identified as a cell-permeable inhibitor that specifically targets the FH2 domain of formins, preventing formin-mediated actin polymerization.[2] This property has made SMIFH2 a widely used chemical tool to acutely probe the function of formins in living cells.

This guide provides a comprehensive protocol for using SMIFH2 to treat cells followed by immunofluorescence (IF) staining to visualize the resulting changes in the actin cytoskeleton. We will delve into the mechanistic rationale behind the protocol steps, critical considerations for experimental design, and troubleshooting advice to ensure robust and interpretable results.

Mechanism of Action & Critical Scientific Considerations

Primary Target: The Formin FH2 Domain

SMIFH2's primary mechanism of action is the inhibition of the formin homology 2 (FH2) domain. The FH2 domain forms a donut-shaped dimer that encircles the barbed end of an actin filament. By binding to this domain, SMIFH2 is thought to decrease the affinity of formins for the actin filament, thereby halting the addition of new actin monomers and suppressing the formation of structures like actin cables and contractile rings. It was initially shown to be specific for formin-mediated assembly, not affecting actin polymerization stimulated by the Arp2/3 complex.[1]

Caption: Intended mechanism of SMIFH2 action on formin-mediated actin polymerization.

Trustworthiness Advisory: Significant Off-Target Effects

While SMIFH2 is a valuable tool, it is crucial for scientific integrity to acknowledge its well-documented off-target effects. Numerous studies have revealed that SMIFH2 can also inhibit members of the myosin superfamily.[3][4] It has been shown to inhibit the ATPase activity of non-muscle myosin IIA and other myosins, impacting stress fiber contractility and retrograde flow independently of its effects on formins.[4][5][6][7] The IC50 for inhibiting some myosins can be even lower than for some formins.[6][7]

Experimental Design: A Self-Validating System

A robust experimental setup is essential for generating reliable data. This involves careful selection of controls, concentration ranges, and incubation times.

Controls are Non-Negotiable

-

Vehicle Control: SMIFH2 is typically dissolved in DMSO.[3] Therefore, a vehicle control (cells treated with the same final concentration of DMSO as the SMIFH2-treated cells) is mandatory to ensure that the observed effects are not due to the solvent.

-

Positive/Negative Controls (Optional but Recommended): To dissect formin- vs. myosin-dependent effects, consider using other cytoskeletal inhibitors in parallel.

-

Myosin II Inhibitor (e.g., Blebbistatin): To compare phenotypes and identify effects potentially related to myosin inhibition.

-

Arp2/3 Inhibitor (e.g., CK-666): To distinguish formin-dependent linear filaments from Arp2/3-dependent branched networks.

-

SMIFH2 Concentration and Incubation Time

The optimal concentration and duration of SMIFH2 treatment are cell-type dependent and must be determined empirically through dose-response and time-course experiments.

-

Concentration: The working concentration in the literature typically ranges from 5 µM to 100 µM.[3][5][6] A common starting point is 25-30 µM.[3][6][9]

-

Incubation Time: Effects can be observed rapidly, often within 10-60 minutes for cytoskeletal rearrangements.[3][5][6] Longer incubations (e.g., >24 hours) may lead to secondary effects or cytotoxicity.[5]

| Parameter | Recommended Starting Range | Rationale & Source |

| Working Concentration | 10 - 50 µM | Effective range for inhibiting formins and observing cytoskeletal changes in various cell lines.[3][9][10] |

| Incubation Time | 15 - 120 minutes | Sufficient to observe acute effects on actin dynamics and contractility.[3][5] |

| Solvent | DMSO | SMIFH2 is highly soluble in DMSO. Stock solutions are often prepared at 50 mM.[3][6] |

Detailed Immunofluorescence Protocol

This protocol outlines the steps for treating adherent cells with SMIFH2 and subsequently staining for F-actin using fluorescently-labeled phalloidin.

Caption: Standard experimental workflow for IF staining after SMIFH2 treatment.

Materials and Reagents

-

Cells of interest cultured on sterile glass coverslips in a multi-well plate

-

SMIFH2 (e.g., Sigma-Aldrich, Cat. No. S4826)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Safety Note: PFA is toxic; handle in a fume hood)

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescent Phalloidin Conjugate (e.g., Alexa Fluor 488 Phalloidin)

-

Nuclear Stain (e.g., DAPI)

-

Antifade Mounting Medium

Step-by-Step Methodology

PART I: Cell Culture and SMIFH2 Treatment

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Prepare SMIFH2 Working Solution: Prepare a fresh working solution of SMIFH2 in pre-warmed complete cell culture medium from a concentrated DMSO stock. Prepare a vehicle control medium containing the equivalent concentration of DMSO.

-

Treatment: Aspirate the old medium from the cells. Add the SMIFH2-containing medium to the test wells and the vehicle control medium to the control wells.

-

Incubation: Incubate the cells for the desired time (e.g., 30 minutes) at 37°C in a CO2 incubator.

PART II: Fixation and Staining

Causality Note: The following steps should be performed promptly after treatment to capture the acute effects of the inhibitor. Proper fixation is critical for preserving the delicate actin structures. PFA cross-links proteins, providing good structural preservation, which is generally preferred over methanol fixation for F-actin staining as methanol can disrupt filament architecture.[11]

-

Fixation: Gently aspirate the treatment medium. Wash the cells once with PBS. Add 4% PFA solution and incubate for 15 minutes at room temperature.[12][13]

-

Washing: Aspirate the PFA solution. Wash the cells three times with PBS for 5 minutes each to remove residual fixative.

-

Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is necessary to allow the phalloidin conjugate to enter the cell and bind to F-actin.

-

Washing: Wash the cells twice with PBS.

-

Blocking: Add Blocking Buffer (1% BSA in PBS) and incubate for 30-60 minutes at room temperature. This minimizes non-specific binding of the fluorescent probe.

-

F-Actin Staining: Dilute the fluorescent phalloidin conjugate in Blocking Buffer to its recommended working concentration. Aspirate the blocking buffer and add the phalloidin solution to the coverslips. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Nuclear Staining: If desired, incubate cells with a DAPI solution (diluted in PBS) for 5 minutes.

-

Final Wash: Wash once more with PBS.

-

Mounting: Carefully remove the coverslips from the wells and mount them cell-side down onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish if storing.

-

Imaging: Image the slides promptly using a fluorescence or confocal microscope with the appropriate filter sets. Store slides at 4°C in the dark.

Data Interpretation and Troubleshooting

-

Expected Results: In many cell types, SMIFH2 treatment leads to a reduction in prominent actin stress fibers and other formin-dependent structures.[9] Cells may appear more rounded with a disorganized actin cytoskeleton. You may observe a decrease in the overall F-actin signal intensity.[12]

-

Interpretation Caveat: Remember the off-target effects. A loss of stress fibers could be due to either a lack of formin-mediated elongation or a reduction in myosin II-driven contractility that maintains fiber tension.[3][6]

| Issue | Possible Cause | Recommended Solution |

| Weak or No F-Actin Signal | Inactive SMIFH2 | Ensure SMIFH2 is stored correctly and prepare fresh dilutions. |

| Insufficient permeabilization | Increase Triton X-100 concentration slightly or extend incubation time. | |

| Photobleaching | Minimize light exposure during staining and imaging. Use an antifade mounting medium.[14] | |

| High Background Staining | Insufficient blocking | Increase blocking time to 60 minutes or increase BSA concentration to 3%. |

| Inadequate washing | Ensure all washing steps are performed thoroughly to remove unbound phalloidin.[14] | |

| Fixative autofluorescence | Prepare PFA solution fresh from high-purity stock.[14] | |

| Altered Cell Morphology in Control | DMSO toxicity | Ensure final DMSO concentration is low (<0.5%) and consistent across all samples. |

| Unexpected Actin Structures | Off-target effects | The phenotype may be real but not due to formin inhibition. Compare with a myosin inhibitor.[6][8] |

References

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily . Journal of Cell Science. [Link]

-

Gasilina, A., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily . Journal of Cell Science. [Link]

-

Rotty, J. D. (2023). Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology . PMC. [Link]

-

Thomas, P. E., et al. (2025). Vimentin cytoskeleton collapses in response to the small-molecule inhibitor of FH2 domains (SMIFH2)-induced electrophilic stress . Molecular Biology of the Cell (MBoC). [Link]

-

Suraneni, P., et al. SMIFH2 affects the cytoskeleton and the Golgi complex of HCT116 cells... . ResearchGate. [Link]

-

Kim, H. Y., et al. (2015). Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes . PMC. [Link]

-

Yamada, S., et al. (2021). Differential effects of the formin inhibitor SMIFH2 on contractility and Ca2+ handling in frog and mouse cardiomyocytes . PubMed. [Link]

-

Nishimura, Y., et al. (2020). The Formin Inhibitor, SMIFH2, Inhibits Members of the Myosin Superfamily . bioRxiv. [Link]

-

Nishimura, Y., et al. (2021). The Formin Inhibitor, SMIFH2, Inhibits Members of the Myosin Superfamily . ResearchGate. [Link]

-

Rosero, A., et al. (2019). Analysis of formin functions during cytokinesis using specific inhibitor SMIFH2 . Plant Physiology. [Link]

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily . PubMed. [Link]

-

Nishimura, Y., et al. (2020). The Formin Inhibitor, SMIFH2, Inhibits Members of the Myosin Superfamily . bioRxiv. [Link]

-

Rotty, J. D. (2023). Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology . MDPI. [Link]

-

Protocol for Emulate Organ-Chips: Immunofluorescence Staining of F-actin . Emulate Bio. [Link]

-

IMMUNOFLUORESCENCE STAINING OF ACTIN, TUBULIN AND NUCLEI USING PANC-1 AND HEK293 CELLS GROWN ON LIFEGEL . Real Research. [Link]

-

Troubleshooting Guide Immuno-Fluorescence . Boster Bio. [Link]

-

El-Bacha, T., et al. (2019). Optimized fixation of actin filaments for improved indirect immunofluorescence staining of rickettsiae . PMC. [Link]

-

Yui, N., et al. Top: immunostaining of F-actin by phalloidin and AQP2 showing actin... . ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Optimized fixation of actin filaments for improved indirect immunofluorescence staining of rickettsiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. real-research.com [real-research.com]

- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

Illuminating the Cytoskeleton: A Guide to Using SMIFH2 in Live-Cell Imaging

Introduction: The Dynamic Actin Cytoskeleton and the Role of Formins

The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of fundamental cellular processes. From cell migration and division to the maintenance of cell shape and polarity, the precise regulation of actin dynamics is paramount. Central to this regulation are formins, a family of proteins that act as key nucleators and processive elongators of unbranched actin filaments. By orchestrating the assembly of linear actin structures, formins are instrumental in the formation of filopodia, stress fibers, and the contractile ring during cytokinesis. Given their central role, the ability to acutely and specifically perturb formin function is a powerful tool for dissecting their contribution to these diverse cellular events.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of SMIFH2, a cell-permeable small molecule inhibitor of formin homology 2 (FH2) domains, in combination with live-cell imaging. We will delve into the mechanism of action of SMIFH2, provide detailed protocols for its application in live-cell microscopy, and critically discuss its specificity and potential off-target effects to ensure the scientific rigor of your experiments.

Mechanism of Action: How SMIFH2 Inhibits Formin Activity

SMIFH2 acts by directly targeting the FH2 domain, the conserved catalytic domain of formins responsible for both actin nucleation and processive elongation at the barbed end of the actin filament.[1] The FH2 domain exists as a dimer, forming a ring-like structure that encircles the growing barbed end. This unique mechanism allows formins to add new actin monomers while remaining associated with the filament.

SMIFH2 disrupts this process by binding to the FH2 domain, thereby preventing it from nucleating new actin filaments and processively elongating existing ones.[1] This leads to a rapid and potent inhibition of formin-dependent actin structures within the cell. The effects of SMIFH2 are generally reversible, with the cytoskeleton and Golgi complex showing recovery within 16 hours of treatment, and the intracellular concentration of SMIFH2 decaying within 4-5 hours.[1]

Caption: Mechanism of formin inhibition by SMIFH2.

Critical Consideration: Off-Target Effects of SMIFH2

While SMIFH2 is a widely used tool to study formin function, it is crucial to be aware of its potential off-target effects to avoid misinterpretation of experimental results. Several studies have demonstrated that SMIFH2 can inhibit various members of the myosin superfamily, including non-muscle myosin IIA, myosin V, myosin VIIa, and myosin X.[2][3][4] This inhibition of myosins, which are themselves key regulators of the actin cytoskeleton and cellular contractility, can complicate the interpretation of phenotypes observed upon SMIFH2 treatment.[2][3]

Furthermore, at higher concentrations and with prolonged exposure, SMIFH2 has been shown to affect the tumor suppressor protein p53 and induce cytotoxicity.[5][6] Therefore, it is strongly recommended to use the lowest effective concentration of SMIFH2 and the shortest possible treatment duration to minimize these confounding effects.[2]

Recommendations for Mitigating Off-Target Effects:

-

Dose-Response Titration: Always perform a thorough dose-response experiment to determine the minimal concentration of SMIFH2 that elicits the desired phenotype in your specific cell type and assay.

-

Short-Term Treatments: Whenever possible, opt for short-term treatments (e.g., 1-4 hours) to reduce the likelihood of engaging off-target pathways.[7]

-

Control Experiments: Include appropriate control experiments. This may involve using a structurally distinct formin inhibitor (if available), or complementing inhibitor studies with genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-based knockout of specific formins.

-

Phenotypic Comparison: Compare the cellular effects of SMIFH2 with those of specific myosin inhibitors (e.g., blebbistatin for myosin II) to help dissect the relative contributions of formin and myosin inhibition.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Working Concentration | 5 - 50 µM | Start with a titration from 5 µM. Concentrations above 25-30 µM are more likely to induce off-target effects and cytotoxicity.[3] |

| Incubation Time | 30 minutes - 4 hours | For acute effects. Longer incubations (up to 24 hours) have been reported, but increase the risk of off-target effects.[3] |

| Stock Solution | 10-50 mM in DMSO | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Live-Cell Imaging Media | Phenol red-free media | To reduce background fluorescence. Ensure media is buffered (e.g., with HEPES) if not using a CO2-controlled incubator.[4] |

Experimental Protocols

Protocol 1: General Live-Cell Imaging with SMIFH2

This protocol provides a general workflow for treating cells with SMIFH2 and imaging the subsequent effects on the actin cytoskeleton.

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.

-

Fluorescently labeled actin probe (e.g., LifeAct-GFP, SiR-actin).

-

SMIFH2 (powder).

-

Anhydrous DMSO.

-

Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES).

-

Incubator-equipped fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells at an appropriate density on your imaging dish to be 50-70% confluent at the time of imaging. Allow cells to adhere and grow for at least 24 hours.

-

Actin Labeling (if required): If using a transient actin probe like SiR-actin, label the cells according to the manufacturer's instructions. For cells stably expressing a fluorescent actin marker, this step is not necessary.

-

Preparation of SMIFH2 Stock Solution: Prepare a 10 mM stock solution of SMIFH2 in anhydrous DMSO. Aliquot and store at -20°C.

-

Preparation of Working Solution: On the day of the experiment, dilute the SMIFH2 stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Pre-incubation Imaging (Baseline): Place the imaging dish on the microscope stage and allow it to equilibrate to 37°C and 5% CO2. Acquire images of several fields of view to establish a baseline of actin dynamics before treatment.

-

SMIFH2 Treatment: Carefully remove the existing medium from the cells and replace it with the pre-warmed medium containing SMIFH2 or the DMSO vehicle control.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images. The imaging parameters (frame rate, exposure time, laser power) should be optimized for your specific cell type and the process you are studying.

-

General Guideline: For dynamic processes like cell migration, a frame rate of one image every 2-5 minutes is often suitable. For more rapid cytoskeletal rearrangements, a higher frame rate may be necessary.

-

Minimize Phototoxicity: Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[4]

-

-

Data Analysis: Quantify changes in cell morphology, migration speed, directionality, or specific actin structures using appropriate image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Caption: Experimental workflow for live-cell imaging with SMIFH2.

Protocol 2: SMIFH2 Washout Experiment

This protocol is designed to assess the reversibility of SMIFH2's effects on the actin cytoskeleton.

Procedure:

-

Follow steps 1-7 of Protocol 1.

-

Washout: After the desired treatment time, carefully aspirate the SMIFH2-containing medium.

-

Gently wash the cells two to three times with pre-warmed live-cell imaging medium.

-

Recovery Imaging: Add fresh, pre-warmed live-cell imaging medium without SMIFH2 to the cells.

-

Continue acquiring time-lapse images to monitor the recovery of the actin cytoskeleton over several hours.

-

Data Analysis: Quantify the rate and extent of recovery of the measured parameters (e.g., re-formation of stress fibers, resumption of cell migration).

Data Interpretation and Troubleshooting

-

Observation: Cells round up and detach at higher SMIFH2 concentrations.

-

Possible Cause: Cytotoxicity.

-

Solution: Reduce the concentration of SMIFH2 and/or the incubation time. Perform a cell viability assay (e.g., with propidium iodide) in parallel.

-

-

Observation: No significant effect on the actin cytoskeleton.

-

Possible Cause: Insufficient concentration or inactive compound.

-

Solution: Increase the concentration of SMIFH2. Verify the activity of your SMIFH2 stock on a sensitive cell line.

-

-

Observation: Rapid photobleaching or signs of phototoxicity (e.g., cell blebbing).

-

Possible Cause: Excessive light exposure.

-

Solution: Reduce laser power, decrease exposure time, and increase the interval between image acquisitions. Consider using a more photostable fluorescent probe.[4]

-

Conclusion

SMIFH2 is a valuable pharmacological tool for the acute inhibition of formin function, enabling the study of their roles in dynamic cellular processes through live-cell imaging. However, its use requires a careful and considered approach. By understanding its mechanism of action, being mindful of its off-target effects, and employing rigorous experimental design with appropriate controls, researchers can confidently utilize SMIFH2 to gain significant insights into the intricate world of actin cytoskeletal regulation.

References

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily. Journal of Cell Science, 134(8), jcs258529. [Link]

-

Rizvi, S. A., et al. (2009). Identification and characterization of a small molecule inhibitor of formin-mediated actin assembly. Chemistry & Biology, 16(11), 1158-1168. [Link]

-

Isogai, T., et al. (2015). SMIFH2 has effects on Formins and p53 that perturb the cell cytoskeleton. Scientific Reports, 5, 9802. [Link]

-

ibidi GmbH. (n.d.). Live Cell Imaging. Retrieved February 8, 2024, from [Link]

-

Vaněčková, T., et al. (2018). Analysis of formin functions during cytokinesis using specific inhibitor SMIFH2. Plant Physiology, 176(1), 459-475. [Link]

-

Molecular Devices. (2021, June 9). Tips for Running a Successful Live Cell Imaging Experiment. Retrieved February 8, 2024, from [Link]

-

Gauvin, A. C., et al. (2023). Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology. Cells, 12(11), 1475. [Link]

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily. bioRxiv. [Link]

-

Isogai, T., et al. (2015). SMIFH2 has effects on Formins and p53 that perturb the cell cytoskeleton. Scientific Reports, 5, 9802. [Link]

-

Vaněčková, T., et al. (2018). Analysis of formin functions during cytokinesis using specific inhibitor SMIFH2. Plant Physiology, 176(1), 459-475. [Link]

-

Durkin, C., et al. (2013). Super-resolution Microscopy Approaches for Live Cell Imaging. Biophysical Journal, 105(12), 2617-2625. [Link]

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily. Journal of Cell Science, 134(8), jcs258529. [Link]

-

Molecular Devices. (2021, June 9). Tips for Running a Successful Live Cell Imaging Experiment. Retrieved February 8, 2024, from [Link]

Sources

- 1. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SMIFH2 has effects on Formins and p53 that perturb the cell cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: SMIFH2 in Neuronal Cytoskeletal Dynamics

Topic: SMIFH2 for Studying Neuronal Development and Axon Guidance Content Type: Application Note & Technical Protocol Audience: Senior Research Scientists, Neurobiologists, Drug Discovery Leads

Dissecting Formin-Mediated Actin Nucleation in Axon Guidance and Growth Cone Motility

Executive Summary & Mechanistic Insight

SMIFH2 (Small Molecule Inhibitor of Formin Homology 2) is a pivotal tool for dissecting the role of linear actin filaments in neuronal development. Unlike Arp2/3 inhibitors (e.g., CK-666) that target branched actin networks, SMIFH2 targets the FH2 domain of Formins (e.g., mDia1, mDia2, DAAM1), preventing the nucleation and elongation of unbranched actin filaments.

In the neuronal growth cone, Formins are the "architects" of filopodia—the sensory fingers that detect guidance cues.[1] SMIFH2 is used to arrest filopodial elongation, destabilize actin bundles, and analyze the resulting defects in axon pathfinding.

CRITICAL SCIENTIFIC ADVISORY: The "Myosin" Caveat

Field-proven insight for data interpretation: While SMIFH2 is the gold standard for Formin inhibition, recent high-impact studies (Nishimura et al., 2021) have demonstrated that SMIFH2 also inhibits Myosin II, V, VII, and X at concentrations often used to inhibit Formins (5–30 µM).

-

Implication: A phenotype observed with SMIFH2 cannot be attributed solely to Formins if Myosin contractility is also a driver of that phenotype (e.g., retrograde flow).

-

Validation Strategy: To validate Formin specificity, researchers must run parallel controls with Blebbistatin (Myosin II inhibitor) or CK-666 (Arp2/3 inhibitor). If the SMIFH2 phenotype is distinct from Blebbistatin, Formin involvement is more likely.

Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of SMIFH2 within the growth cone cytoskeletal machinery.

Figure 1: SMIFH2 targets the FH2 domain to block linear actin (Filopodia), with noted off-target Myosin inhibition.[2][3][4][5][6][7][8][9]

Protocol A: Live-Cell Imaging of Growth Cone Dynamics

Objective: To quantify the immediate effect of Formin inhibition on filopodia lifetime and retrograde flow in primary neurons.

Materials & Reagents

-

Primary Neurons: E18 Rat/Mouse Hippocampal or Cortical neurons.

-

Culture Substrate: Glass-bottom dishes (MatTek) coated with Laminin (10 µg/mL) + Poly-L-Lysine. Note: Laminin is crucial as Formins interact with Integrins.

-

SMIFH2 Stock: 50 mM in anhydrous DMSO (Store at -20°C, protect from light).

-

Imaging Buffer: HBSS + 10 mM HEPES + Glucose (maintain pH 7.4).

Experimental Workflow

Step 1: Preparation (DIV 1-3)

Neurons should be imaged at Days In Vitro (DIV) 1–3 when growth cones are largest and most motile.

-

Replace culture media with warm Imaging Buffer 30 minutes prior to imaging to equilibrate.

-

Set microscope stage to 37°C .

Step 2: Baseline Imaging

-

Identify an isolated axon with a dynamic growth cone.

-

Acquire DIC or Phase Contrast images at 1 frame/5 seconds for 10 minutes.

-

Optional: If using LifeAct-GFP (Actin marker), acquire fluorescence at same rate.

Step 3: SMIFH2 Treatment (Titration)

Add SMIFH2 directly to the dish while imaging (2x concentration added to equal volume for 1x final).

-

Low Dose (5–10 µM): Subtle destabilization of filopodia.

-

High Dose (25–30 µM): Rapid collapse of filopodia; cessation of elongation.

-

Vehicle Control: DMSO (Final concentration < 0.1%).

Step 4: Washout (Self-Validation)

-

After 20 minutes of treatment, carefully wash cells 3x with warm Imaging Buffer.

-

Image for 30 minutes to observe recovery .

-

Validation: If filopodia re-emerge, the effect is reversible and likely specific to cytoskeletal dynamics rather than toxicity.

-

Protocol B: Fixed-Cell Axon Elongation Assay

Objective: To determine if Formin inhibition permanently alters axon guidance or length over 24 hours.

Workflow Diagram

Figure 2: Experimental timeline for long-term axon outgrowth assays including necessary controls.

Data Analysis & Expected Results

To ensure Scientific Integrity , compare your results against these established benchmarks.

| Parameter | SMIFH2 Treatment (10-25 µM) | Biological Interpretation |

| Filopodia Number | Significant Decrease (~50-80% loss) | Formins nucleate the linear actin core of filopodia. |

| Filopodia Length | Shortened | Inhibition of barbed-end elongation. |

| Retrograde Flow | Slowed (Velocity decreases) | WARNING: Likely due to off-target Myosin II inhibition. |

| Growth Cone Area | Reduced (Collapse) | Loss of structural actin integrity. |

| Axon Length (24h) | Reduced | Formins are required for continuous actin polymerization driving extension. |

Troubleshooting Guide

-

Issue: Neurons detach after SMIFH2 addition.

-

Cause: Loss of focal adhesions (Formins regulate integrins) or DMSO toxicity.

-

Solution: Coat with higher concentration Laminin (20 µg/mL) and ensure DMSO < 0.1%.

-

-

Issue: No effect observed at 10 µM.

-

Cause: SMIFH2 degrades in aqueous solution over time or serum binding.

-

Solution: Use fresh aliquots. Perform experiments in low-serum media (B27 supplement) rather than 10% FBS.

-

References

-

Rizvi, S. A., et al. (2009). Identification and characterization of a small molecule inhibitor of formin-mediated actin assembly.[4][5][6][9] Chemistry & Biology, 16(11), 1158-1168. Link

- The seminal paper characterizing SMIFH2 and its specificity for the FH2 domain.

-

Nishimura, Y., et al. (2021). The formin inhibitor SMIFH2 inhibits members of the myosin superfamily.[2][3] Journal of Cell Science, 134(7), jcs253708. Link

- Critical reference regarding off-target effects on Myosin II, V, VII, and X.

-

Dent, E. W., & Gertler, F. B. (2003). Cytoskeletal dynamics and transport in growth cone motility and axon guidance. Neuron, 40(2), 209-227. Link

- Foundational review on actin dynamics in the growth cone.

- Kerstein, P. C., et al. (2015). Regenerative capacity of the neuronal cytoskeleton. European Journal of Neuroscience, 41(10), 1346-1359.

Sources

- 1. Formin 2 regulates the stabilization of filopodial tip adhesions in growth cones and affects neuronal outgrowth and pathfinding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

SMIFH2 Technical Support Center: Myosin Off-Target Effects & Control Strategies

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for SMIFH2. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using the formin inhibitor SMIFH2, with a specific focus on its known off-target effects on the myosin superfamily. Our goal is to provide you with the expert insights and validated protocols necessary to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing phenotypes in my cells treated with SMIFH2 that resemble myosin inhibition, such as reduced stress fiber contraction. Is this expected?

A: Yes, this is a critical observation and is increasingly documented in the literature. While SMIFH2 was developed as a specific inhibitor of formin FH2 domains to block formin-mediated actin polymerization, subsequent studies have conclusively shown that it also inhibits multiple members of the myosin superfamily.[1][2][3][4]